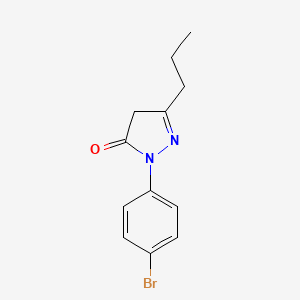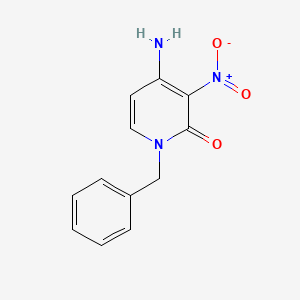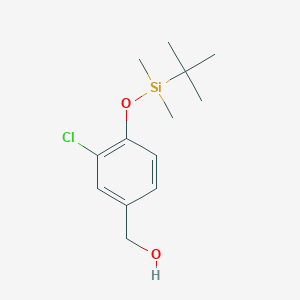
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is an organic compound with the molecular formula C13H21ClO2Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a benzyl alcohol moiety, with a chlorine atom positioned at the third carbon of the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldimethylsilyloxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol typically involves the protection of the hydroxyl group of 3-chlorobenzyl alcohol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide. The general reaction scheme is as follows:
Starting Material: 3-chlorobenzyl alcohol
Reagent: tert-butyldimethylsilyl chloride
Base: Imidazole
Solvent: Dimethylformamide
Reaction Conditions: Room temperature, typically 24-48 hours
The reaction proceeds via the formation of a silyl ether, where the hydroxyl group of the benzyl alcohol is protected by the tert-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-tert-butyldimethylsilyloxy-3-chlorobenzaldehyde or 4-tert-butyldimethylsilyloxy-3-chlorobenzoic acid.
Reduction: 4-tert-butyldimethylsilyloxy-3-chlorotoluene.
Substitution: 4-tert-butyldimethylsilyloxy-3-aminobenzyl alcohol or 4-tert-butyldimethylsilyloxy-3-thiobenzyl alcohol.
科学的研究の応用
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance and stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the silyl ether bond, regenerating the free hydroxyl group.
類似化合物との比較
Similar Compounds
- 4-tert-butyldimethylsilyloxybenzyl alcohol
- 4-tert-butyldimethylsilyloxy-3-fluorobenzyl alcohol
- 4-tert-butyldimethylsilyloxy-3-bromobenzyl alcohol
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is unique due to the presence of the chlorine atom at the third position of the benzene ring. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the tert-butyldimethylsilyloxy group offers enhanced stability compared to other silyl protecting groups, making it a preferred choice in many synthetic applications.
特性
CAS番号 |
137421-16-0 |
|---|---|
分子式 |
C13H21ClO2Si |
分子量 |
272.84 g/mol |
IUPAC名 |
[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]methanol |
InChI |
InChI=1S/C13H21ClO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-8,15H,9H2,1-5H3 |
InChIキー |
ZWVLXFPAJZESAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
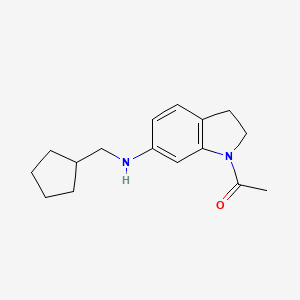
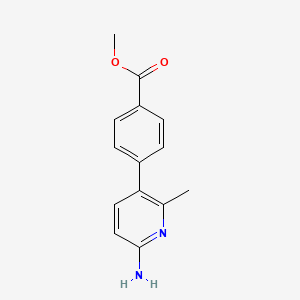
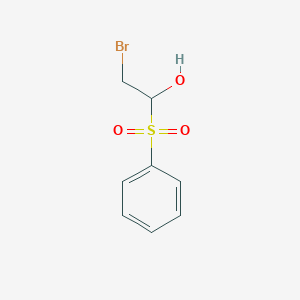

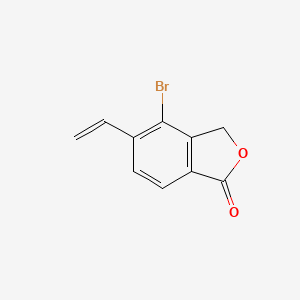
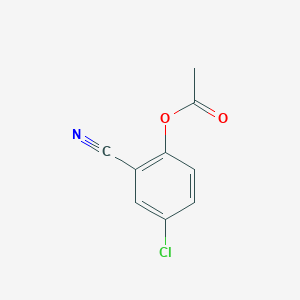
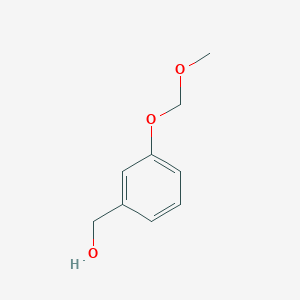
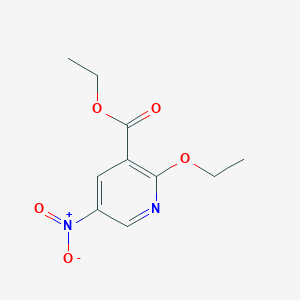
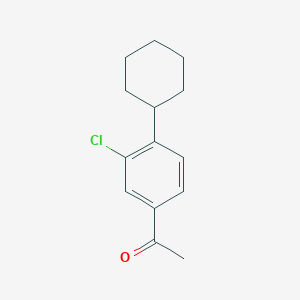
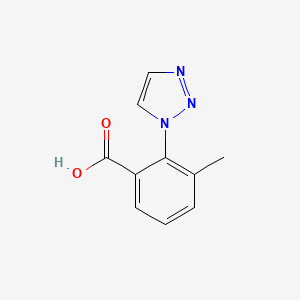
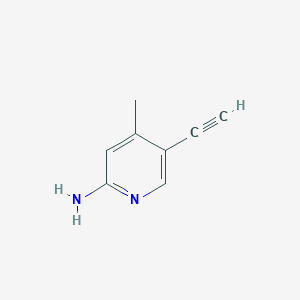
![2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B8696015.png)
